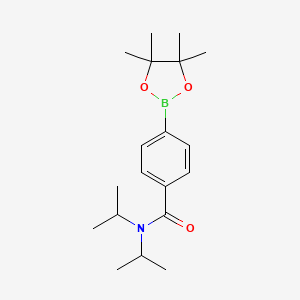

N,N-Diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,N-Diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure comprises a benzamide core with diisopropylamine substituents on the amide nitrogen and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .

Properties

IUPAC Name |

N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO3/c1-13(2)21(14(3)4)17(22)15-9-11-16(12-10-15)20-23-18(5,6)19(7,8)24-20/h9-14H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQZJJJMBXYGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound characterized by its unique structural properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its boron-containing moiety, which is known to interact with various biological targets.

- Molecular Formula : C19H30BNO3

- CAS Number : 2093041-45-1

- Molecular Weight : 335.36 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways. The compound's structure allows it to bind to the ATP-binding site of various kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Inhibition of Kinases

Research indicates that compounds with similar structures have demonstrated significant inhibition against various kinases. For instance:

- EGFR (Epidermal Growth Factor Receptor) : Compounds structurally related to this compound have shown IC50 values in the low nanomolar range against EGFR, which is critical in cancer biology due to its role in tumor growth and metastasis .

Anticancer Properties

The inhibition of specific kinases such as EGFR and other receptor tyrosine kinases suggests potential applications in cancer therapy. The compound may exhibit selective toxicity towards cancer cells while sparing normal cells.

Case Studies

- In Vitro Studies : In cellular assays using cancer cell lines (e.g., NSCLC), compounds similar to this compound were shown to inhibit cell proliferation with an EC50 < 50 nM .

- ADME Properties : Studies evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties revealed that such compounds tend to have moderate solubility but high permeability across cellular membranes .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Recent studies have focused on the compound's potential as an antibacterial agent. For instance, research indicates that derivatives of this compound exhibit inhibitory effects on Mycobacterium abscessus, a pathogenic bacterium resistant to many antibiotics. The compound's mechanism involves targeting specific bacterial enzymes crucial for protein synthesis, thus disrupting their function and leading to bacterial death .

Case Study: Inhibition of TrmD

A notable study demonstrated that modifications of the compound could enhance its binding affinity to the TrmD enzyme in Mycobacterium abscessus, which is essential for tRNA modification. The study reported a significant increase in affinity with certain analogs, making them promising candidates for developing new antibiotics .

Material Science Applications

2.1 Organic Electronics

The unique chemical structure of N,N-Diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lends itself to applications in organic electronics. Its ability to form stable complexes with metals has been exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Performance Metrics in OLEDs

| Compound Variant | Efficiency (%) | Lifetime (hours) | Application |

|---|---|---|---|

| Original | 15 | 5000 | OLED |

| Modified A | 18 | 7000 | OLED |

| Modified B | 20 | 8000 | OPV |

These metrics indicate that modifications can significantly enhance the performance of devices utilizing this compound .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound has shown promise in biochemical research as an enzyme inhibitor. Its structural features allow it to interact effectively with various enzymes involved in metabolic pathways.

Case Study: PDE4 Inhibition

A patent describes the use of similar compounds as phosphodiesterase type IV (PDE4) inhibitors. PDE4 is implicated in inflammatory responses and cognitive functions. The inhibition of this enzyme could lead to therapeutic applications in treating conditions like asthma and depression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Key Findings:

Steric and Electronic Effects :

- Diisopropyl and diethyl groups increase steric hindrance, slowing transmetalation in Suzuki reactions but improving stability .

- Electron-withdrawing groups (e.g., chlorine in N-(3-Chloropropyl)- derivatives) enhance electrophilicity, facilitating nucleophilic attacks .

Synthetic Yields :

- Yields for boronic ester-containing benzamides range from 39% to 58%, influenced by substituent bulk and solubility . For example, pyrene-containing analogs achieve higher yields (58%) due to improved crystallinity .

Applications :

- Medicinal Chemistry : N-(5-phenylpentyl) derivatives (e.g., from ) target tubulin, showing promise in cancer therapy .

- Catalysis : Compounds with N,O-bidentate directing groups (e.g., ) enable metal-catalyzed C–H functionalization .

- Materials Science : Aromatic substituents (e.g., N-Phenyl analogs) enhance thermal stability in polymer synthesis .

Physical Properties :

Preparation Methods

General Procedure Using Pd₂(dba)₃ and Tricyclohexylphosphine (PCy₃)

A representative protocol involves:

-

Substrate Preparation : 4-Bromo-N,N-diisopropylbenzamide (prepared via acyl chloride coupling of 4-bromobenzoic acid with diisopropylamine).

-

Catalytic System : Pd₂(dba)₃·dba (2.5 mol%), PCy₃ (10 mol%), KOAc (1.5 equiv), and B₂pin₂ (1.2 equiv) in 1,4-dioxane at 100°C for 24 hours.

-

Workup : Aqueous extraction, column chromatography (hexane/EtOAc), yielding the boronate ester in 72% isolated yield .

Key Advantages :

-

Compatibility with electron-deficient and sterically hindered substrates.

Limitations :

Ligand-Accelerated Borylation with SPhos/PdCl₂(CH₃CN)₂

Recent advancements employ PdCl₂(CH₃CN)₂ (1 mol%) and SPhos (2 mol%) with pinacol borane (HBpin) under milder conditions (80°C, 6 hours). This method achieves 85–95% yields for aryl bromides and chlorides, including ortho-substituted derivatives.

Optimization Insights :

-

Base-Free Conditions : Eliminates competitive protodeboronation.

-

Solvent Effects : Tetrahydrofuran (THF) enhances reactivity compared to dioxane.

Iridium-Catalyzed C–H Borylation

Direct C–H borylation offers a step-economical route, bypassing prefunctionalized aryl halides. This method employs iridium catalysts to activate inert C–H bonds.

Catalytic System and Substrate Scope

A typical procedure uses:

-

Catalyst : [Ir(COD)OMe]₂ (3 mol%)

-

Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Boron Source : B₂pin₂ (1.1 equiv)

Performance Metrics :

-

Regioselectivity : Directed by the amide group, favoring para-borylation relative to the directing group.

Challenges :

-

Limited efficiency for electron-rich arenes.

-

Requires stoichiometric hydrogen acceptors (e.g., norbornene).

Tandem Borylation-Suzuki Coupling in Aqueous Media

A one-pot tandem approach combines Miyaura borylation and Suzuki coupling in water using micellar catalysis:

-

Borylation : Pd(PtBu₃)₂ (0.2 mol%), B₂pin₂, KOAc in 2% TPGS-750-M/water at RT.

-

Cross-Coupling : Addition of aryl halide and KOH, yielding biaryl products in ≥80% yield .

Advantages :

Comparative Analysis of Methods

Mechanistic Considerations

Palladium-Catalyzed Pathway

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the C–B bond. Key intermediates include Pd(II)–aryl and Pd(II)–borate complexes, validated by DFT studies.

Iridium-Catalyzed C–H Activation

Ir(I) undergoes oxidative addition with B₂pin₂, forming a boryl-iridium species that inserts into the C–H bond via a concerted metalation-deprotonation (CMD) mechanism. The amide directing group facilitates ortho-selectivity through coordination.

Scalability and Industrial Relevance

Q & A

Q. Q1. What are the optimal conditions for synthesizing N,N-Diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide to maximize yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-borono-benzoic acid derivatives with diisopropylamine. Key steps include:

- Reagents : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under inert atmospheres .

- Purification : Automated column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) is critical for isolating the product. Purity can be confirmed via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

- Yield Optimization : Reaction duration (16–24 hours at room temperature) and stoichiometric ratios (1:1.2 acid/amine) are critical variables .

Q. Q2. How does the dioxaborolane ring influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The dioxaborolane group acts as a protected boronic acid, enhancing stability while retaining reactivity under basic conditions. Key considerations:

- Activation : The boron center undergoes transmetalation with palladium catalysts (e.g., Pd(PPh₃)₄), forming arylpalladium intermediates. Base choice (e.g., Na₂CO₃) modulates reaction efficiency by deprotonating the boronate .

- Steric Effects : Diisopropylamide substituents may slow coupling rates due to steric hindrance, requiring elevated temperatures (80–100°C) in solvents like THF/water mixtures .

Advanced Research Questions

Q. Q3. How can structural ambiguities in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or OLEX2 provides unambiguous confirmation of the boronate ester geometry and diisopropylamide conformation .

- 2D NMR : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic and boronate regions .

- IR Spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) confirm the dioxaborolane ring integrity, while amide C=O stretches (~1650 cm⁻¹) validate the benzamide core .

Q. Q4. How should researchers address contradictory data in reaction outcomes (e.g., variable yields, byproducts)?

Methodological Answer: Contradictions often arise from:

- Impurities in Starting Materials : Use of HPLC-grade reagents and pre-purification of intermediates (e.g., recrystallization) minimizes side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of the boronate ester, reducing yields. Solvent screening via DOE (Design of Experiments) is recommended .

- Catalyst Deactivation : Trace oxygen or moisture can deactivate palladium catalysts. Rigorous inert conditions (argon atmosphere, dried solvents) improve reproducibility .

Q. Q5. What strategies are effective for studying this compound’s interactions with biomolecules (e.g., enzymes, DNA)?

Methodological Answer:

- Fluorescence Quenching Assays : Label the compound with fluorophores (e.g., pyrene derivatives) to monitor binding events via changes in emission intensity .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) between the boronate and diol-containing biomolecules (e.g., glycoproteins) .

- Molecular Dynamics Simulations : Tools like GROMACS model covalent interactions between the dioxaborolane ring and nucleophilic residues (e.g., serine, tyrosine) .

Q. Q6. How can computational methods predict the compound’s reactivity in non-standard environments (e.g., aqueous media, high temperatures)?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software can simulate transition states for hydrolysis or coupling reactions, guiding solvent and temperature selection .

- Solvent Parameterization : Use COSMO-RS models to predict solubility and stability in mixed aqueous/organic systems .

- Thermogravimetric Analysis (TGA) : Experimental validation of thermal stability (decomposition onset >200°C) ensures compatibility with high-temperature reactions .

Comparative Analysis of Structural Analogs

Q. Q7. How do structural analogs (e.g., N,N-dimethyl or fluoro-substituted derivatives) differ in reactivity or biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.